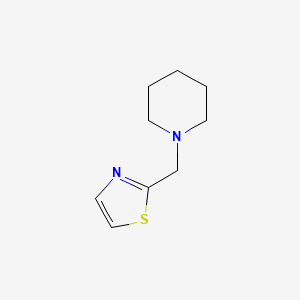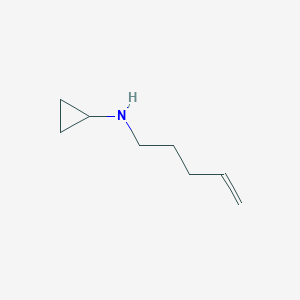
(3-Methoxyquinoxalin-5-yl)methanol
Overview
Description
(3-Methoxyquinoxalin-5-yl)methanol: is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing quinoxaline derivatives involves the condensation of an aryl 1,2-diamine with α-diketones.
Oxidative Coupling: Another method involves the oxidative coupling of epoxides with ene-1,2-diamines. This method is advantageous due to its mild reaction conditions and high yields.
Ugi-Based Reactions: Ugi-based reactions are also employed for the synthesis of quinoxaline derivatives.
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves metal-catalyzed reactions. For example, nanoparticle-supported cobalt catalysts, Ga(ClO₄)₃, and Fe(ClO₄)₃ have been used to catalyze the synthesis of quinoxalines . These methods are preferred for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and various alkyl halides.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: (3-Methoxyquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new pharmaceuticals .
Biology: Quinoxaline derivatives have shown significant biological activities, including antibacterial and antifungal properties . They are being studied for their potential use in treating infections caused by resistant bacterial strains .
Medicine: In medicine, quinoxaline derivatives are being explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis .
Industry: In the industrial sector, quinoxaline derivatives are used as building blocks for the synthesis of dyes, pigments, and other organic materials .
Mechanism of Action
The mechanism of action of (3-Methoxyquinoxalin-5-yl)methanol and its derivatives involves interaction with various molecular targets and pathways. For example, some quinoxaline derivatives inhibit the activity of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . This inhibition can lead to reduced blood sugar levels, making these compounds potential candidates for treating diabetes .
Comparison with Similar Compounds
2-Methoxy-quinoxalin-5-yl-benzenesulfonyl chloride: This compound shares a similar quinoxaline core structure but has different functional groups, leading to distinct chemical properties and applications.
3-(4-Hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one: This compound also contains a quinoxaline ring but has additional functional groups that enhance its biological activity.
Uniqueness: (3-Methoxyquinoxalin-5-yl)methanol is unique due to its specific methoxy and hydroxyl functional groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups allow for various chemical modifications, making it a versatile intermediate in the synthesis of more complex quinoxaline derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3-methoxyquinoxalin-5-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-5,13H,6H2,1H3 |
InChI Key |
DIGFZXLQKKRSNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2,2,2-Trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine](/img/structure/B8587615.png)

![2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B8587627.png)




![Butyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B8587668.png)


